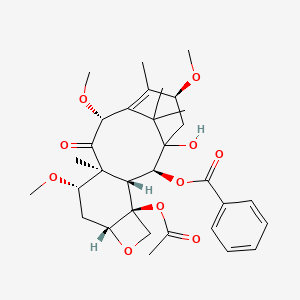![molecular formula C15H14N2OS B14080229 N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)
N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-thiophenecarbohydrazide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthalenylidene moiety linked to a thiophenecarbohydrazide group, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-thiophenecarbohydrazide typically involves the condensation of 3,4-dihydro-1(2H)-naphthalenone with 2-thiophenecarbohydrazide. This reaction is often carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-thiophenecarbohydrazide has been explored for various scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in anticancer therapies due to its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism by which N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-thiophenecarbohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit the activity of enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. The exact molecular pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dihydro-1(2H)-naphthalenone: A precursor in the synthesis of the target compound.
2-thiophenecarbohydrazide: Another precursor used in the synthesis.
Naphthoquinone derivatives: Structurally related compounds with similar oxidation states.
Uniqueness
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-thiophenecarbohydrazide is unique due to its combined naphthalenylidene and thiophenecarbohydrazide moieties, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in related compounds, making it a valuable molecule for further research and development.
Eigenschaften
Molekularformel |
C15H14N2OS |
|---|---|
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H14N2OS/c18-15(14-9-4-10-19-14)17-16-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,4-5,7,9-10H,3,6,8H2,(H,17,18)/b16-13- |
InChI-Schlüssel |
GBCBWIMBURGMRR-SSZFMOIBSA-N |
Isomerische SMILES |
C1CC2=CC=CC=C2/C(=N\NC(=O)C3=CC=CS3)/C1 |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=NNC(=O)C3=CC=CS3)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




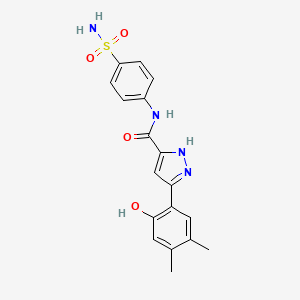

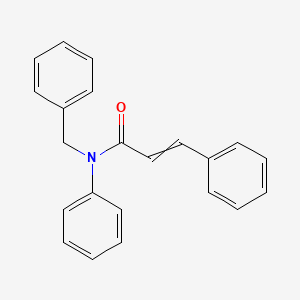

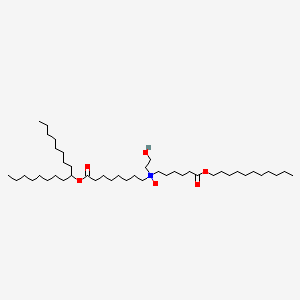

![1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080193.png)
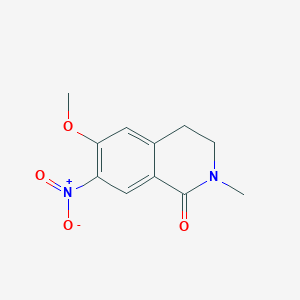
![4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate](/img/structure/B14080208.png)
![{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14080211.png)
